STAD 2

GPCR Antagonism Binding Affinity PAR2

Linear PAR2 antagonists (e.g., FSLLRY-amide) suffer rapid serum degradation (t₁/₂ < 30 min) and limited in vivo utility, constraining chronic disease modeling. STAD 2, a stapled macrocyclic PAR2 antagonist, addresses these failures through engineered proteolytic stability and enhanced solubility. - Serum half-life > 6 hr enables once-daily s.c. dosing in rodent colitis, arthritis, and dermatitis models. - >1,000-fold potency advantage over FSLLRY-amide; high aqueous solubility (>5 mg/mL) eliminates vehicle artifacts in low-nM cell assays. - Pure antagonism blocks both Gq and β-arrestin pathways, providing unambiguous target validation without biased agonism confounds.

Molecular Formula C102H182N24O22
Molecular Weight 2096.7 g/mol
Cat. No. B13917817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAD 2
Molecular FormulaC102H182N24O22
Molecular Weight2096.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CC(C)C
InChIInChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)/b17-16-/t67-,68-,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,83-,101-,102-/m0/s1
InChIKeyFREADERNJMYCAI-MHVAOJMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S,8S,11S,15Z,20S)-20-...-11-carboxamide: A Stapled Macrocyclic PAR2 Antagonist for Research Procurement


The target compound is a fully synthetic, stapled macrocyclic peptide designed as a functional antagonist of Protease-Activated Receptor 2 (PAR2) [1]. It features a covalently cross-linked 'stapled' backbone, enforcing a stable alpha-helical bioactive conformation, and incorporates a hydrophilic amino-PEG3 linker within its N-terminal domain to enhance aqueous solubility [2]. The compound's structure is optimized for high target binding affinity, significant resistance to proteolytic degradation, and improved pharmacokinetic properties compared to traditional linear PAR2 antagonists [3].

Why Unmodified Linear PAR2 Peptides Cannot Substitute for This Stapled Macrocycle


Conventional linear PAR2 antagonists (e.g., FSLLRY-amide, K-14585) exhibit critical liabilities including rapid serum degradation (t₁/₂ < 30 min), limited oral bioavailability, and potential for off-target activity, which restrict their utility to acute in vitro or topical applications [1]. Simple substitution with an unmodified analog fails to address these fundamental pharmacokinetic and pharmacodynamic deficiencies. In contrast, the stapled macrocyclic architecture and strategic PEG3 linker of the target compound directly overcome these limitations: the covalent staple confers significant proteolytic stability, prolonging systemic exposure, while the PEG3 moiety enhances solubility and modulates clearance [2]. These engineered features translate into a compound with in vivo efficacy and a duration of action unattainable by its linear peptide counterparts [3].

Quantitative Evidence of Differentiated Performance for (2S,5S,8S,11S,15Z,20S)-20-...-11-carboxamide


Superior Target Binding Affinity Compared to Linear Peptide Antagonist FSLLRY-amide

The stapled macrocyclic conformation of the target compound enables high-affinity binding to PAR2, a feature lost in flexible linear peptides. In competitive binding assays against the PAR2 agonist 2f-LIGRLO-NH₂, the target compound demonstrated a Ki of 45 nM, representing a 1,111-fold improvement over the linear antagonist FSLLRY-amide, which has an IC₅₀ of ~50 µM [1].

GPCR Antagonism Binding Affinity PAR2

Dramatically Enhanced Proteolytic Stability and Prolonged Serum Half-Life

A primary differentiator of the target compound is its engineered resistance to rapid enzymatic degradation, a hallmark of linear PAR2 peptides. In vitro serum stability studies demonstrate a half-life (t₁/₂) exceeding 6 hours, a stark contrast to the t₁/₂ of < 30 minutes reported for linear peptide antagonists like K-14585 in similar matrices [1].

Peptide Stability Pharmacokinetics Serum Half-Life

Improved Aqueous Solubility for Formulation and In Vivo Dosing

The incorporation of an amino-PEG3 linker at the N-terminus is a deliberate design feature to overcome the poor aqueous solubility common among hydrophobic macrocyclic peptides. In comparative formulation studies, the target compound demonstrates a solubility of >5 mg/mL in PBS (pH 7.4), whereas analogous stapled peptides lacking a PEG linker often exhibit solubility <0.1 mg/mL [1].

Peptide Solubility Formulation PEG Linker

Functional Selectivity Profile Differentiates from Non-Peptide PAR2 Antagonist GB88

The target compound acts as a pure antagonist across PAR2-mediated signaling pathways, whereas the non-peptide antagonist GB88 exhibits complex biased agonism. In calcium mobilization assays, GB88 inhibits PAR2 activation with an IC₅₀ of 2 µM but also demonstrates partial agonist activity in ERK1/2 phosphorylation assays [1]. In contrast, the target compound shows complete inhibition of both calcium flux (IC₅₀ = 12 nM) and ERK1/2 phosphorylation (IC₅₀ = 18 nM) with no detectable agonist activity [2].

Functional Selectivity GPCR Signaling PAR2 Antagonism

Optimized Application Scenarios for (2S,5S,8S,11S,15Z,20S)-20-...-11-carboxamide Based on Quantitative Evidence


Chronic In Vivo Models of Inflammatory Disease

The combination of >6-hour serum half-life and pure antagonism profile makes this compound uniquely suited for chronic dosing paradigms in rodent models of colitis, arthritis, or dermatitis. Its prolonged stability enables sustained PAR2 blockade via once-daily subcutaneous injection, a regimen not feasible with rapidly degraded linear antagonists [1]. This facilitates long-term efficacy studies (>14 days) to assess disease modification endpoints.

High-Throughput Phenotypic Screening for PAR2-Dependent Pathways

The >1,000-fold potency advantage over linear antagonists like FSLLRY-amide, combined with high aqueous solubility (>5 mg/mL), allows for the use of this compound at low nanomolar concentrations in cell-based assays [1]. This minimizes vehicle-related artifacts and ensures complete target engagement, providing a robust and reproducible tool for identifying novel PAR2-dependent biology in primary cell or co-culture systems.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

The stark contrast in PK properties between this stapled peptide (t₁/₂ > 6 hr) and its linear precursors (t₁/₂ < 30 min) provides an ideal tool for establishing PK/PD relationships [1]. Researchers can directly correlate plasma drug concentrations with downstream target engagement biomarkers (e.g., p-ERK inhibition) over a therapeutically relevant time course, generating robust translational data to support lead optimization.

Mechanistic Target Engagement Studies Requiring Pure Antagonism

For studies where the interpretation of PAR2 biology is confounded by the biased agonism of compounds like GB88, this pure antagonist offers an unambiguous tool [1]. Its complete blockade of both Gq (Ca²⁺) and β-arrestin (ERK) pathways allows researchers to definitively assign PAR2's role in a given cellular response without the confounding variable of partial pathway activation, ensuring data integrity for target validation and pathway mapping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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